

Ac-VEID-AMC: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ac-VEID-AMC	
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An In-depth Technical Guide on the Fluorogenic Caspase-6 Substrate, Ac-VEID-AMC

This guide provides a comprehensive overview of the fluorogenic caspase-6 substrate, Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-amino-4-methylcoumarin (**Ac-VEID-AMC**), for researchers, scientists, and drug development professionals. It covers the chemical properties, mechanism of action, experimental protocols, and the role of its target enzyme, caspase-6, in cellular signaling pathways.

Chemical Identity and Properties

Ac-VEID-AMC is a synthetic tetrapeptide substrate specifically designed for the sensitive detection of caspase-6 activity. The peptide sequence, VEID (Val-Glu-Ile-Asp), is derived from the cleavage site of lamin A, a known physiological substrate of caspase-6.[1] This sequence confers a high degree of specificity for caspase-6, although some cross-reactivity with other caspases, such as caspase-3 and -7, may be observed at high substrate concentrations.[2]

The full chemical name of the compound is Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-amino-4-methylcoumarin. Its fundamental chemical and physical properties are summarized in the table below.

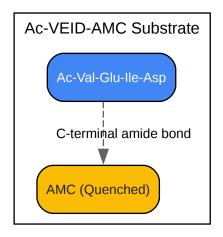


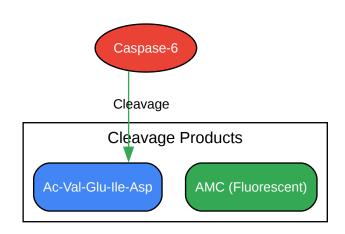
Property	Value	
Full Chemical Name	Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7- amino-4-methylcoumarin	
Molecular Formula	C32H43N5O11	
Molecular Weight	673.71 g/mol	
CAS Number	219137-97-0	
Excitation Wavelength	340-360 nm	
Emission Wavelength	440-460 nm	
Solubility	Soluble in DMSO (e.g., 10 mg/mL)	
Storage	Store at -20°C, protected from light. For stock solutions, storage at -80°C is recommended for up to 6 months.	

Mechanism of Action

The detection of caspase-6 activity using **Ac-VEID-AMC** is based on the principle of fluorescence resonance energy transfer (FRET). In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the peptide moiety. Upon cleavage of the peptide at the aspartic acid residue by active caspase-6, the AMC group is released, resulting in a significant increase in fluorescence that can be quantified.







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Caption: Mechanism of Ac-VEID-AMC cleavage by caspase-6.

Quantitative Data

The kinetic parameters of an enzyme-substrate interaction, Michaelis constant (K_m) and catalytic rate constant (kcat), are crucial for quantitative studies. While specific kinetic data for **Ac-VEID-AMC** is not readily available in the cited literature, a study on the closely related substrate Ac-VEID-AFC (7-amino-4-trifluoromethylcoumarin) provides valuable insights. The substitution of the fluorophore is not expected to dramatically alter the enzyme's affinity for the peptide sequence.



Substrate	K _m (µМ)	kcat (s ⁻¹)	kcat/K _m (M ⁻¹ s ⁻¹)
Ac-VEID-AFC	30.9 ± 2.2	4.3 ± 0.12	139,200
Lamin A (protein)	0.014 ± 0.002	0.057 ± 0.002	4,055,043

Data from a study using Ac-VEID-AFC, a substrate with the same peptide sequence as **Ac-VEID-AMC**.[2]

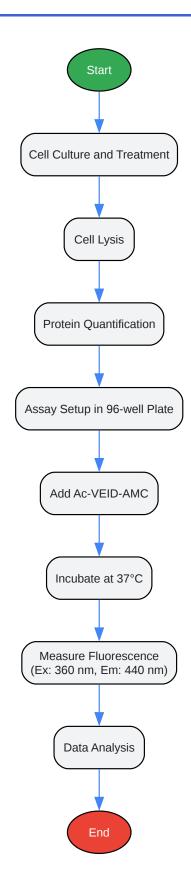
Experimental Protocols

The following is a generalized protocol for a fluorometric caspase-6 activity assay in a 96-well plate format. This should be optimized based on specific experimental conditions.

A. Reagents and Buffers

- Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.
- Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10 mM DTT.
- Ac-VEID-AMC Stock Solution: 10 mM in DMSO.
- Caspase-6 Inhibitor (optional): Ac-VEID-CHO or Z-VEID-FMK for specificity control.
- B. Experimental Workflow





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Caption: General workflow for a caspase-6 activity assay.



C. Detailed Procedure

- Cell Lysate Preparation:
 - Induce apoptosis in cell cultures using the desired stimulus.
 - Harvest cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in Lysis Buffer and incubate on ice for 20-30 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant (cell lysate) and determine the protein concentration.
- Assay Reaction:
 - In a 96-well black plate, add 50-100 μg of protein lysate to each well.
 - Adjust the volume of each well to 90 μL with Assay Buffer.
 - For inhibitor controls, pre-incubate the lysate with a caspase-6 inhibitor (e.g., 10 μM Ac-VEID-CHO) for 15 minutes at 37°C.
 - Initiate the reaction by adding 10 μL of 500 μM **Ac-VEID-AMC** (final concentration of 50 μM).
 - Immediately place the plate in a fluorescence microplate reader.
- Measurement and Analysis:
 - Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.
 - Take readings every 5-10 minutes for 1-2 hours at 37°C.
 - Calculate the rate of AMC release from the linear portion of the fluorescence versus time curve.



 Results can be expressed as relative fluorescence units (RFU) per minute per milligram of protein.

Signaling Pathways Involving Caspase-6

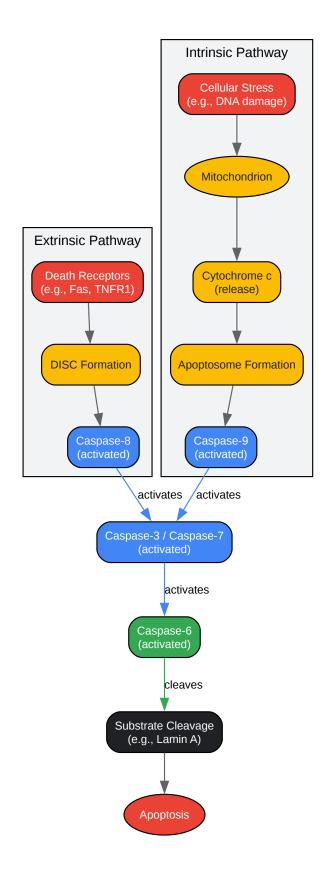
Caspase-6 is classified as an executioner caspase, playing a critical role in the final stages of apoptosis. It can be activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: Cellular stress, such as DNA damage, leads to the activation of initiator caspase-9 within the apoptosome complex. Caspase-9 then cleaves and activates executioner caspases, including caspase-3 and -7, which in turn can activate caspase-6.

Extrinsic Pathway: The binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors triggers the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). This leads to the auto-activation of caspase-8, which then directly activates downstream executioner caspases, including caspase-6.

Once activated, caspase-6 cleaves a specific set of cellular substrates, most notably lamin A, leading to the disassembly of the nuclear lamina, chromatin condensation, and ultimately, cell death.





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Caption: Simplified signaling pathway of caspase-6 activation in apoptosis.



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References

- 1. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture -PMC [pmc.ncbi.nlm.nih.gov]
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